molecular formula C5H10ClNO2S B3383424 N-cyclopentylsulfamoyl chloride CAS No. 42065-66-7

N-cyclopentylsulfamoyl chloride

Cat. No.: B3383424
CAS No.: 42065-66-7
M. Wt: 183.66 g/mol
InChI Key: BRLYCKMQJOQWPU-UHFFFAOYSA-N
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Description

N-cyclopentylsulfamoyl chloride is a chemical compound with the molecular formula C5H10ClNO2S and a molecular weight of 183.66 g/mol . It is a liquid at room temperature and is known for its reactivity due to the presence of both a sulfonyl chloride and a cyclopentyl group. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Preparation Methods

The synthesis of N-cyclopentylsulfamoyl chloride typically involves the reaction of cyclopentylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopentylamine+Chlorosulfonic acidN-cyclopentylsulfamoyl chloride+Hydrogen chloride\text{Cyclopentylamine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} Cyclopentylamine+Chlorosulfonic acid→N-cyclopentylsulfamoyl chloride+Hydrogen chloride

In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the reaction and using solvents like dichloromethane to dissolve the reactants .

Chemical Reactions Analysis

N-cyclopentylsulfamoyl chloride undergoes various types of chemical reactions, including:

  • Substitution Reactions: : It can react with nucleophiles such as amines to form sulfonamide derivatives. For example:

    N-cyclopentylsulfamoyl chloride+AmineN-cyclopentylsulfonamide+Hydrogen chloride\text{this compound} + \text{Amine} \rightarrow \text{N-cyclopentylsulfonamide} + \text{Hydrogen chloride} N-cyclopentylsulfamoyl chloride+Amine→N-cyclopentylsulfonamide+Hydrogen chloride

  • Hydrolysis: : In the presence of water, it hydrolyzes to form cyclopentylamine and sulfur dioxide:

    N-cyclopentylsulfamoyl chloride+WaterCyclopentylamine+Sulfur dioxide+Hydrogen chloride\text{this compound} + \text{Water} \rightarrow \text{Cyclopentylamine} + \text{Sulfur dioxide} + \text{Hydrogen chloride} N-cyclopentylsulfamoyl chloride+Water→Cyclopentylamine+Sulfur dioxide+Hydrogen chloride

  • Oxidation and Reduction: : It can undergo oxidation to form sulfonic acids or reduction to form sulfides, depending on the reagents and conditions used .

Scientific Research Applications

N-cyclopentylsulfamoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable sulfonamide, sulfonate, and sulfide derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

N-cyclopentylsulfamoyl chloride can be compared with other sulfonyl chlorides, such as N,N-dimethylsulfamoyl chloride (CAS: 13360-57-1). While both compounds contain the sulfonyl chloride functional group, this compound has a cyclopentyl group, which imparts different reactivity and steric properties compared to the dimethylamino group in N,N-dimethylsulfamoyl chloride. This difference can influence the types of reactions they undergo and their applications in synthesis .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique reactivity and ability to form stable derivatives make it a valuable tool in organic synthesis, biological research, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and chemists utilize this compound effectively in their work.

Properties

IUPAC Name

N-cyclopentylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c6-10(8,9)7-5-3-1-2-4-5/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLYCKMQJOQWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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